3-Benzyl-3-methylmorpholine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-methylmorpholine-2,5-dione is a heterocyclic organic compound featuring both amine and ether functional groups It is a derivative of morpholine-2,5-dione, with a benzyl and a methyl group attached to the nitrogen and carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-methylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives. One common method is the reaction of 3-methylmorpholine-2,5-dione with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar ring-opening polymerization process, often using stannous octoate as a catalyst. The reaction is typically conducted at elevated temperatures (around 140°C) to ensure complete polymerization and high yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-methylmorpholine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, alcohols, and substituted morpholine derivatives .
Scientific Research Applications
3-Benzyl-3-methylmorpholine-2,5-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of biodegradable polymers for drug delivery systems.
Medicine: The compound is investigated for its potential use in creating scaffolds for tissue engineering.
Industry: It is utilized in the production of high-performance materials with specific mechanical properties.
Mechanism of Action
The mechanism by which 3-Benzyl-3-methylmorpholine-2,5-dione exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the application, such as drug delivery or tissue engineering .
Comparison with Similar Compounds
Similar Compounds
3-Methylmorpholine-2,5-dione: Lacks the benzyl group, making it less hydrophobic.
3-Benzylmorpholine-2,5-dione: Lacks the methyl group, affecting its steric properties.
3-Benzyl-3-ethylmorpholine-2,5-dione: Has an ethyl group instead of a methyl group, altering its reactivity.
Uniqueness
3-Benzyl-3-methylmorpholine-2,5-dione is unique due to the presence of both benzyl and methyl groups, which confer specific steric and electronic properties. These properties make it particularly suitable for applications requiring precise molecular interactions and stability .
Properties
CAS No. |
105731-35-9 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-benzyl-3-methylmorpholine-2,5-dione |
InChI |
InChI=1S/C12H13NO3/c1-12(7-9-5-3-2-4-6-9)11(15)16-8-10(14)13-12/h2-6H,7-8H2,1H3,(H,13,14) |
InChI Key |
LQEKMWCFVOBELH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OCC(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.